Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-
Overview
Description
“Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-”, also known as “1-Methoxy-3-(trimethylsilyloxy)butadiene”, is a chemical compound with the molecular formula C8H16O2Si and a molecular weight of 172.2969 . It is also referred to as "methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether" .
Molecular Structure Analysis
The molecular structure of “Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the nature of chemical bonds.Scientific Research Applications
Polymer Composites and Coatings
- Scientific Field: Material Science
- Application Summary: Silane coupling agents are used in the development of polymer composites and coatings . They enhance the interfacial adhesive strength, making them valuable for multi-materialization .
- Methods of Application: The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties .
- Results or Outcomes: The modification of aggregated surface along with asphalt binder excel their properties . Specifically, the silane coupling agent (SCA) Glycidoxypropyl trimethoxysilane (KH-560) utilization realizes the modification purpose .
Silica-Reinforced Rubber Polymers
- Scientific Field: Polymer Science
- Application Summary: The methoxy-type silane coupling agents were synthesized via the modification of the hydrolyzable group and characterized to investigate the change in properties of silica/rubber composites .
- Methods of Application: The prepared methoxy-type silane coupling agents exhibited higher reactivity towards hydrolysis compared to the conventional ethoxy-type one which led to the superior silanization to the silica filler surface modified for the reinforcement of styrene-butadiene rubber .
- Results or Outcomes: The silica/rubber composites based on these methoxy-type silane coupling agents had the characteristics of more developed vulcanization and mechanical properties when fabricated as masterbatch products for tread materials of automobile tire surfaces .
Water Treatment
- Scientific Field: Environmental Science
- Application Summary: Silane coupling agents are used in water treatment processes . They can enhance the interfacial adhesive strength, which is valuable for multi-materialization .
- Methods of Application: The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis .
- Results or Outcomes: The modification of aggregated surface along with asphalt binder excel their properties . Specifically, the silane coupling agent (SCA) Glycidoxypropyl trimethoxysilane (KH-560) utilization realizes the modification purpose .
Synthesis in Nanoparticles
- Scientific Field: Nanotechnology
- Application Summary: Amino-silanized surfaces are used in many laboratories and in industrial processes, such as the synthesis in nanoparticles .
- Methods of Application: Among the modification methods, silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles . The silanol group forms from the alkoxy group via hydrolysis .
- Results or Outcomes: The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .
Silane-Based Polymer Coatings
- Scientific Field: Material Science
- Application Summary: Silane resin coatings, their structure, characteristics, and applications are reviewed . Generally, silane compounds are classified into two types, silicone and silicates, and make up organic paints and coating agents that are easy to handle and inexpensive and have high designing capability .
- Results or Outcomes: The concepts of the novel silane compound films and the rational for the research and development will be described . Further, the application possibilities in many industrial fields will be introduced in this chapter, with concrete examples mentioned .
Functional Polysiloxanes
- Scientific Field: Polymer Science
- Application Summary: In this paper, functional dialkoxysilanes, (3- ( (3-chloropropyl)thio)propyl)methyldimethoxysilane, 3- ( (3- (dimethoxy (methyl)silyl)propyl)thio) propanoic acid, 3-methoxy-3-methyl-2,11-dioxa-7-thia-3-silatridecan-13-ol, and 3-methoxy-3-methyl-2,11,14,17,20,23,26,29,32-nonaoxa-7-thia-3-silatritriacontane, are first obtained by .
- Methods of Application: The functional dialkoxysilanes were synthesized via the modification of the hydrolyzable group .
- Results or Outcomes: The reactivity of the synthesized silane coupling agents toward hydrolysis was investigated by FITR spectroscopic analysis .
properties
IUPAC Name |
4-methoxybuta-1,3-dien-2-yloxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHALBPKEGDBVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(=C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl- | |
CAS RN |
59414-23-2 | |
Record name | [(3-Methoxy-1-methylene-2-propen-1-yl)oxy]trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59414-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, [(3-methoxy-1-methylene-2-propen-1-yl)oxy]trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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